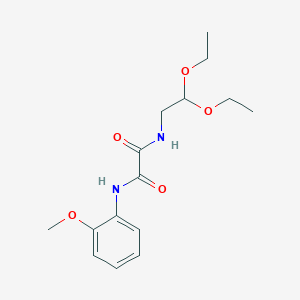![molecular formula C19H17FN4O2 B2354659 2-(2-fluorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941960-65-2](/img/structure/B2354659.png)
2-(2-fluorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-fluorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione” is a complex organic molecule that contains several heterocyclic rings including an imidazo[2,1-c][1,2,4]triazine ring and a benzyl group . The presence of these functional groups suggests that this compound could have interesting chemical and physical properties.
Scientific Research Applications
Synthesis and Heterocyclic Scaffolds
- Research by Tzvetkov, Euler, and Müller (2012) highlights the preparation of dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives, emphasizing their potential as a new drug-like heterocyclic scaffold. This suggests similar compounds, like the one , could also serve as key structures in drug development (Tzvetkov, Euler, & Müller, 2012).
Derivatives and Antiviral Activity
- Kim et al. (1978) discuss the synthesis of imidazo[1,2-a]-s-triazine nucleosides, highlighting their moderate antiviral activity against rhinoviruses at non-toxic levels. This illustrates the potential of related compounds in antiviral research (Kim et al., 1978).
Trifluoromethyl Derivatives in Organic Chemistry
- Shaaban's (2008) work on microwave-assisted synthesis of fused heterocycles incorporating trifluoromethyl groups may provide insights into the utility of such compounds in organic synthetic chemistry, which could extend to the compound of interest (Shaaban, 2008).
Structural Transformations and Fused Triazine Systems
- Massry (2003) explores the transformation of triazine derivatives to fused triazine systems, which is relevant to understanding the chemical behavior and potential applications of the compound in synthetic organic chemistry (Massry, 2003).
Functionalized Tetrahydropyridines and Biological Activity
- Research by Wasilewska et al. (2011) on the synthesis of functionalized tetrahydropyridines, including imidazo[1,2-a]pyrido[1,2-c][1,3,5]triazines, suggests the potential biological activity of these compounds, which may extend to the compound (Wasilewska et al., 2011).
Antagonist Activity in Pharmacology
- Watanabe et al. (1992) investigate the antagonist activity of triazine derivatives, indicating potential pharmacological applications for similar compounds (Watanabe et al., 1992).
Mechanism of Action
Target of Action
Similar compounds have been used as electron acceptors in the field of organic light-emitting diodes (oleds) .
Mode of Action
Compounds with similar structures have been reported to exhibit thermally activated delayed fluorescence (tadf) activities . This suggests that the compound might interact with its targets by transferring electrons, which could result in fluorescence.
Result of Action
The compound’s potential tadf activities suggest it might influence the energy states of molecules, possibly leading to the emission of light .
Action Environment
The compound’s potential use in oleds suggests that factors such as temperature and electrical fields might affect its performance .
properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-8-(4-methylphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c1-13-6-8-15(9-7-13)22-10-11-23-17(25)18(26)24(21-19(22)23)12-14-4-2-3-5-16(14)20/h2-9H,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBMSLULYXQIQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2354580.png)

![2-(2-methyl-1H-indol-3-yl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxoacetamide](/img/structure/B2354584.png)


![7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2354587.png)
![2-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)


![3-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2354594.png)
![3-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2354595.png)
![2-((2-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2354597.png)

![3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine](/img/structure/B2354599.png)